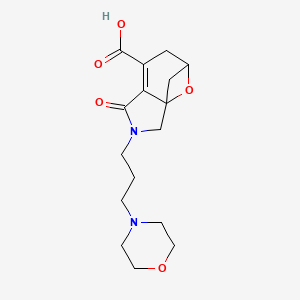

![molecular formula C17H20N4O2 B1392684 6-{4-[(4-Méthylpipérazin-1-yl)carbonyl]phénoxy}pyridin-3-amine CAS No. 1242856-67-2](/img/structure/B1392684.png)

6-{4-[(4-Méthylpipérazin-1-yl)carbonyl]phénoxy}pyridin-3-amine

Vue d'ensemble

Description

6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement de la leucémie

Le composé 6-{4-[(4-Méthylpipérazin-1-yl)carbonyl]phénoxy}pyridin-3-amine est structurellement lié à l'Imatinib, un agent thérapeutique largement utilisé pour traiter la leucémie en inhibant spécifiquement l'activité des tyrosine kinases . Cela suggère son application potentielle en thérapie anticancéreuse, en particulier pour cibler des enzymes spécifiques impliquées dans la prolifération des cellules cancéreuses.

Inhibition de la tyrosine kinase

Étant donné sa similarité structurale avec l'Imatinib, ce composé peut également servir d'inhibiteur des tyrosine kinases, qui sont des enzymes jouant un rôle clé dans les voies de signalisation des cellules. L'inhibition de ces enzymes peut être cruciale dans le traitement de divers types de cancers .

Caractérisation structurale

Le composé n'a été caractérisé structurellement que sous la forme de ses dérivés de sel de pipérazin-1-ium, tels que le mésylate, le picrate, le citrate, le fumarate ou le malonate. Cela indique son application dans le domaine de la cristallographie et de l'analyse de structure moléculaire .

Applications anti-inflammatoires

Des dérivés de pipérazine apparentés ont été étudiés pour leurs effets anti-inflammatoires. Bien que non mentionné directement pour ce composé spécifique, il est possible qu'il puisse avoir des applications similaires compte tenu des similitudes structurales avec d'autres composés de pipérazine .

Mécanisme D'action

Target of Action

The primary target of 6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine is Mycobacterium tuberculosis H37Ra . This compound has been designed and synthesized for its anti-tubercular activity .

Mode of Action

Given its anti-tubercular activity, it likely interacts with essential proteins or enzymes in the mycobacterium tuberculosis, inhibiting their function and thus preventing the growth and proliferation of the bacteria .

Biochemical Pathways

Considering its anti-tubercular activity, it can be inferred that it disrupts the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis H37Ra . This leads to a significant anti-tubercular activity, making it a potential candidate for the development of new anti-tubercular drugs .

Analyse Biochimique

Biochemical Properties

6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as cathepsin L2 and candidapepsin-2 . These interactions are primarily based on the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to various downstream effects, including alterations in protein degradation and processing.

Cellular Effects

The effects of 6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, it has been observed to reduce cell migration and myeloperoxidase enzyme activity, indicating its potential anti-inflammatory properties .

Molecular Mechanism

At the molecular level, 6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with cathepsin L2 results in the inhibition of this enzyme, which is crucial for protein degradation . Additionally, docking studies have revealed that the compound’s molecular interactions are suitable for further development as a therapeutic agent .

Temporal Effects in Laboratory Settings

The temporal effects of 6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, and its effects on cellular function have been observed over extended periods. For example, it has been found to maintain its inhibitory effects on enzymes and cytokine expression over time .

Dosage Effects in Animal Models

In animal models, the effects of 6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine vary with different dosages. Studies have shown that at lower doses, the compound exhibits significant therapeutic effects without causing toxicity . At higher doses, some adverse effects, such as reduced cell viability and increased cytotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, the compound undergoes N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis . These metabolic processes result in the formation of several metabolites, which can influence the compound’s overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of 6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine within cells and tissues are critical for its therapeutic effects. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy.

Subcellular Localization

The subcellular localization of 6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. For example, it has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes . Post-translational modifications and targeting signals are essential for its proper localization and function.

Propriétés

IUPAC Name |

[4-(5-aminopyridin-2-yl)oxyphenyl]-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-20-8-10-21(11-9-20)17(22)13-2-5-15(6-3-13)23-16-7-4-14(18)12-19-16/h2-7,12H,8-11,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPQTNFOCMRLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate](/img/structure/B1392602.png)

![{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B1392604.png)

![Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392605.png)

![Ethyl 4-{[(4-chlorobenzyl)amino]methyl}-cyclohexanecarboxylate hydrochloride](/img/structure/B1392611.png)

![N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine](/img/structure/B1392613.png)

![1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride](/img/structure/B1392622.png)

![Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392623.png)

![Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392624.png)